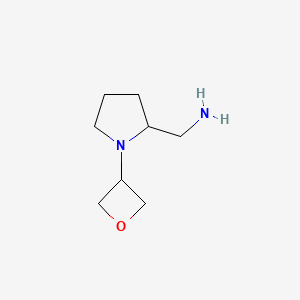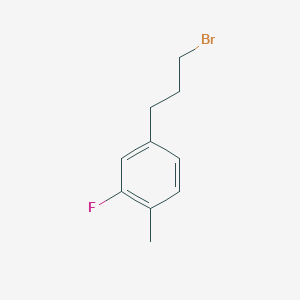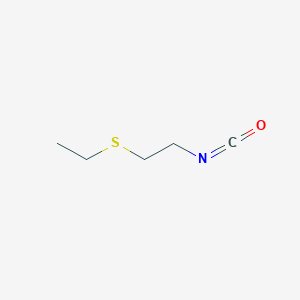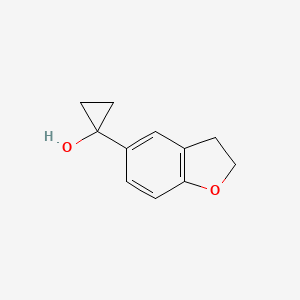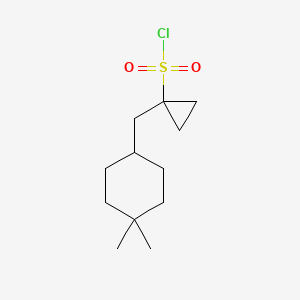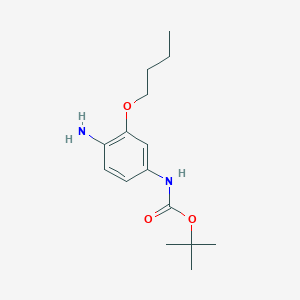
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a butoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-3-butoxyphenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-butoxyphenyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane, and at a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-butyl N-(4-amino-3-butoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include substituted carbamates, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-(4-amino-3-butoxyphenyl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in biological research to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the design and synthesis of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials. It is valued for its stability and reactivity, making it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-amino-3-butoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-(4-amino-3-methoxyphenyl)carbamate
- tert-butyl N-(4-amino-3-ethoxyphenyl)carbamate
- tert-butyl N-(4-amino-3-propoxyphenyl)carbamate
Comparison: tert-butyl N-(4-amino-3-butoxyphenyl)carbamate is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. Compared to its methoxy, ethoxy, and propoxy analogs, the butoxy derivative exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H24N2O3 |
|---|---|
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-3-butoxyphenyl)carbamate |
InChI |
InChI=1S/C15H24N2O3/c1-5-6-9-19-13-10-11(7-8-12(13)16)17-14(18)20-15(2,3)4/h7-8,10H,5-6,9,16H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
SBXWIZGBRBMPCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)


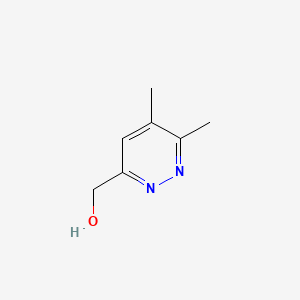

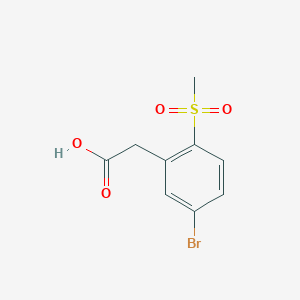
![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)

